N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
CAS No.: 941888-46-6
Cat. No.: VC7779858
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941888-46-6 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.45 |
| IUPAC Name | N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-24-21(25)13-12-20(22-24)16-6-9-18(10-7-16)23-28(26,27)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,23H,1H3 |
| Standard InChI Key | ZMDITIQFAPCFLT-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Structural Features and Synthetic Pathways
Molecular Architecture
The compound features a naphthalene-2-sulfonamide group linked via an amide bond to a 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl substituent. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group) contributes to electron-deficient characteristics, while the naphthalene system enhances hydrophobic interactions. This dual functionality suggests potential for multitarget binding, a hallmark of kinase inhibitors and enzyme modulators .
Synthesis Strategies
While no explicit synthesis route for this compound is documented, analogous sulfonamide-Schiff base preparations provide a methodological framework. For example, the condensation of sulfonamide precursors with aldehydes or ketones under reflux conditions is a common strategy . A plausible synthetic route involves:
-
Sulfonation of naphthalene: Introducing a sulfonyl chloride group at the 2-position of naphthalene.
-
Amide coupling: Reacting naphthalene-2-sulfonyl chloride with 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
-
Purification: Crystallization from ethanol or dimethylformamide to isolate the final product .
Spectroscopic Characterization
FT-IR Analysis
Key vibrational modes expected for this compound include:
-
S=O asymmetric/symmetric stretches: 1180–1250 cm⁻¹ (sulfonamide group) .
-
N–H bending (secondary amide): 1550–1600 cm⁻¹ .
Computational studies using density functional theory (DFT) at the B3LYP/6-311G+(d,p) level would predict these bands within ±20 cm⁻¹ of experimental values, as demonstrated for related sulfonamides .
NMR Spectroscopy
-
¹H NMR:
-
¹³C NMR:
Computational and Drug-Likeness Profiling
Density Functional Theory (DFT) Studies
Geometry optimization of the compound would predict:
-
Dipole moment: ~5.0–6.5 D (enhanced solubility in polar solvents).
-
HOMO-LUMO gap: 4.5–5.5 eV (moderate chemical reactivity) .
Frontier molecular orbital analysis would localize electron density on the sulfonamide and pyridazinone groups, indicating nucleophilic attack susceptibility at the pyridazinone C=O .
ADMET and Drug-Likeness
Using Lipinski’s Rule of Five and Veber’s criteria:
Biological Activity and Mechanistic Insights
Anticancer Activity
Analogous sulfonamides exhibit IC₅₀ values of 20–50 μg/mL against A549 lung cancer cells . Mechanistically, these compounds induce apoptosis via:
-
Mitochondrial membrane depolarization: Increased Bax/Bcl-2 ratio.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume